RR-RJW100

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

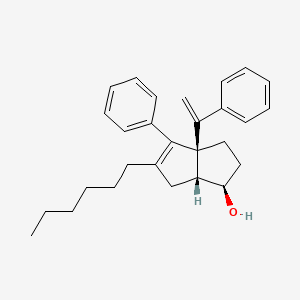

Molekularformel |

C28H34O |

|---|---|

Molekulargewicht |

386.6 g/mol |

IUPAC-Name |

(1R,3aR,6aR)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-2,3,6,6a-tetrahydro-1H-pentalen-1-ol |

InChI |

InChI=1S/C28H34O/c1-3-4-5-8-17-24-20-25-26(29)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,29H,2-5,8,17-20H2,1H3/t25-,26+,28-/m0/s1 |

InChI-Schlüssel |

ZFXMYHPLTQTTFW-REUBFRLUSA-N |

Isomerische SMILES |

CCCCCCC1=C([C@@]2(CC[C@H]([C@@H]2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

CCCCCCC1=C(C2(CCC(C2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of RR-RJW100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RR-RJW100 is a potent, enantiomerically pure agonist targeting the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1).[1][2][3] As a member of the nuclear receptor superfamily, these transcription factors are critical regulators of development, metabolism, inflammation, and cellular proliferation.[4][5][6] this compound, being the more active enantiomer of the racemic compound RJW100, has emerged as a valuable chemical probe for elucidating the therapeutic potential of activating these receptors in diseases such as metabolic disorders, inflammatory bowel disease, and cancer.[1][7][8] This document provides an in-depth overview of the molecular mechanism, downstream signaling effects, quantitative activity, and structural basis of this compound's action, supplemented with detailed experimental methodologies.

Core Mechanism of Action: Agonism of LRH-1 and SF-1

The primary mechanism of action of this compound is the direct binding to and activation of the nuclear receptors LRH-1 and SF-1.[1][7] Like other nuclear receptor agonists, this compound binds within the ligand-binding pocket (LBP) of the receptor's ligand-binding domain (LBD). This binding event is thought to induce a conformational change in the receptor, stabilizing an "active" conformation. This stabilization facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, which are essential for initiating the transcription of target genes.[8][9]

A key consequence of SF-1 activation by RJW100 (the racemic mixture containing this compound) is the displacement of the endogenous phospholipid ligand, phosphatidylinositol 4,5-bisphosphate (PIP2), from the receptor's binding pocket.[6][7][10] This displacement is a clear indicator of direct binding and competitive agonism.

Downstream Signaling Pathways

Activation of LRH-1 and SF-1 by this compound initiates a cascade of transcriptional events. The most well-documented downstream effects include the regulation of key genes and microRNAs involved in metabolism and cell fate.

-

Upregulation of Small Heterodimer Partner (SHP; NR0B2): RJW100 treatment leads to a significant, dose-dependent increase in the transcription of SHP.[6][7][10] SHP is itself a nuclear receptor that acts as a transcriptional corepressor for many other nuclear receptors, playing a crucial role in regulating bile acid, lipid, and glucose metabolism.[11]

-

Activation of miR-200c Promoter: RJW100 strongly activates the promoter of microRNA-200c.[6][7][10] The miR-200 family is known to be a potent inhibitor of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.

-

Downregulation of ZEB1 and ZEB2: As a direct consequence of miR-200c activation, RJW100 treatment leads to the downregulation of the ZEB1 and ZEB2 proteins.[7][10] ZEB1 and ZEB2 are transcriptional repressors of E-cadherin and are primary targets of the miR-200 family. Their downregulation suppresses EMT.

Quantitative Data Summary

The potency and efficacy of this compound and its racemic parent compound, RJW100, have been quantified using various cellular and biophysical assays.

| Compound | Target | Assay Type | Value | Reference |

| RJW100 (racemic) | LRH-1 | Luciferase Reporter | pEC50 = 6.6 (EC50 ≈ 251 nM) | [3][7][10] |

| RJW100 (racemic) | SF-1 | Luciferase Reporter | pEC50 = 7.5 (EC50 ≈ 32 nM) | [3][7][10] |

| RJW100 (racemic) | LRH-1 | Luciferase Reporter | EC50 = 1.5 ± 0.4 µM | [3] |

| This compound | LRH-1 | Luciferase Reporter | 46% more active than SS-RJW100 | [8] |

| RJW100 (racemic) | LRH-1 | Differential Scanning Fluorimetry (DSF) | ΔTm ≈ +3 °C (relative to phospholipid ligand) | [1] |

Structural Basis of Enantiomer-Specific Activity

X-ray crystallography studies have provided high-resolution insights into how this compound interacts with the LBD of LRH-1 (PDB ID: 5L11).[12] The structure reveals that the agonist binds deep within the hydrophobic ligand-binding pocket. The activity of this compound is stabilized by a network of water-mediated hydrogen bonds with polar residues in the pocket, including Thr352, Asp389, His390, and Arg393.[1][12]

Crucially, structural and molecular dynamics studies comparing the two enantiomers show that SS-RJW100 adopts multiple, less stable configurations in the binding pocket and fails to make some of the interactions critical for full receptor activation by this compound.[8] This provides a clear structural rationale for the observed higher potency of the RR enantiomer.[8]

Experimental Protocols

Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate a target nuclear receptor, leading to the expression of a reporter gene (luciferase).

Methodology:

-

Cell Culture and Transfection: Human cells, such as HEK293 or HeLa, are cultured under standard conditions.[3][5] Cells are transiently co-transfected with a plasmid expressing the full-length nuclear receptor (LRH-1 or SF-1) and a reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of the receptor's DNA response element. A third plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is often included for normalization.[5][12]

-

Compound Incubation: Following transfection, cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for approximately 24 hours.[1][3]

-

Lysis and Luminescence Reading: Cells are lysed, and the activity of both luciferases is measured sequentially in a luminometer after the addition of their respective substrates.[12]

-

Data Analysis: The target receptor's transcriptional activity is expressed as the ratio of firefly to Renilla luminescence. These normalized values are then plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.[1]

Differential Scanning Fluorimetry (DSF)

DSF measures the thermal stability of a protein, which can change upon ligand binding. A stabilizing ligand, like an agonist, will typically increase the protein's melting temperature (Tm).

Methodology:

-

Protein Preparation: Purified LRH-1 LBD protein (e.g., 0.2 mg/mL) is incubated overnight at 4°C with a saturating concentration of the test ligand (this compound).[1]

-

Assay Setup: The protein-ligand complex is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.[1]

-

Thermal Denaturation: The mixture is heated in a real-time PCR machine (thermocycler) at a constant rate (e.g., 0.5°C/minute).[1]

-

Fluorescence Monitoring: Fluorescence emission is measured at each temperature increment. As the protein melts and exposes its hydrophobic core, the dye binds and fluorescence increases, creating a sigmoidal curve.

-

Data Analysis: The Tm is determined by fitting the curve and identifying the inflection point. The change in melting temperature (ΔTm) is calculated by comparing the Tm of the protein with and without the ligand.[1]

Real-Time Quantitative PCR (RT-qPCR)

This technique is used to measure the change in mRNA levels of target genes (e.g., SHP) following treatment with this compound.

Methodology:

-

Cell Treatment and RNA Isolation: Cells expressing the target receptor are treated with this compound for a specified time. Total RNA is then extracted using a standard protocol, such as with TRIzol reagent.[4]

-

cDNA Synthesis: One microgram of purified RNA is treated with DNase I to remove any genomic DNA contamination and then reverse transcribed into cDNA using an enzyme like Superscript II.[4]

-

qPCR Reaction: The cDNA is used as a template in a PCR reaction with primers specific for the target gene (e.g., SHP) and a stable housekeeping gene (for normalization). The reaction contains a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing for real-time monitoring of the amplification process.[4]

-

Data Analysis: The cycle threshold (Ct) value for each gene is determined. The relative expression of the target gene is calculated using the 2-ΔΔCt method, where the data is normalized to the housekeeping gene and relative to the vehicle-treated control group.[4]

References

- 1. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Decoding the role of the nuclear receptor SHP in regulating hepatic stellate cells and liver fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Molecular dynamics simulations of human LRH-1: the impact of ligand binding in a constitutively active nuclear receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The nuclear receptor LRH‐1 discriminates between ligands using distinct allosteric signaling circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear Receptor Small Heterodimer Partner in Apoptosis Signaling and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

RR-RJW100: A Technical Guide to a Dual LRH-1/SF-1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RR-RJW100, a potent dual agonist for the nuclear receptors Liver Receptor Homolog 1 (LRH-1; NR5A2) and Steroidogenic Factor 1 (SF-1; NR5A1). This compound is the more active enantiomer of the racemic compound RJW100. This document details the quantitative binding and activity data for this compound, provides in-depth experimental protocols for its characterization, and visualizes the intricate signaling pathways of its target receptors. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of modulating LRH-1 and SF-1 in metabolic diseases, inflammatory conditions, and oncology.

Introduction to LRH-1 and SF-1

Liver Receptor Homolog 1 (LRH-1) and Steroidogenic Factor 1 (SF-1) are closely related orphan nuclear receptors that play critical roles in development, metabolism, and steroidogenesis. LRH-1 is predominantly expressed in the liver, intestine, pancreas, and ovaries, where it governs bile acid synthesis, cholesterol homeostasis, and intestinal cell renewal. SF-1 is essential for the development and function of the adrenal glands and gonads, regulating the expression of numerous genes involved in steroid hormone production. Given their significant roles in physiology and disease, the development of potent and specific modulators for these receptors is of high therapeutic interest.

This compound: A Potent Dual Agonist

This compound is a synthetic, non-steroidal small molecule that has been identified as a potent agonist of both LRH-1 and SF-1. It is the (R,R)-enantiomer of the racemic mixture RJW100 and has demonstrated significantly higher activity, particularly for LRH-1, compared to its (S,S)-enantiomer.

Quantitative Data

The following tables summarize the binding affinity (Ki) and half-maximal effective concentration (EC50) values for this compound against human LRH-1 and SF-1.

| Receptor | Parameter | Value (µM) | Assay |

| LRH-1 | Ki | 0.4 | Fluorescence Polarization |

| SF-1 | Ki | 0.9 | Fluorescence Polarization |

Table 1: Binding Affinity of this compound

| Receptor | Parameter | Value (µM) | Assay |

| LRH-1 | EC50 | ~0.5 | Luciferase Reporter Assay |

| SF-1 | EC50 | ~1.0 | Luciferase Reporter Assay |

Table 2: Functional Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate LRH-1 or SF-1, leading to the expression of a luciferase reporter gene.

Objective: To determine the EC50 value of this compound for LRH-1 and SF-1.

Materials:

-

HEK293T or HeLa cells

-

Expression plasmids for full-length human LRH-1 or SF-1

-

Luciferase reporter plasmid containing response elements for LRH-1/SF-1 (e.g., a promoter containing multiple copies of the consensus AGGTCA motif)

-

A control plasmid expressing Renilla luciferase for normalization

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine)

-

This compound stock solution (in DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T or HeLa cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the LRH-1 or SF-1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase assay system protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the direct binding of this compound to the LRH-1 or SF-1 ligand-binding domain (LBD) by measuring the change in protein thermal stability upon ligand binding.

Objective: To confirm direct binding of this compound to the LBDs of LRH-1 and SF-1 and determine the change in melting temperature (ΔTm).

Materials:

-

Purified recombinant human LRH-1 LBD or SF-1 LBD (e.g., 0.1-0.5 mg/mL)

-

This compound stock solution (in DMSO)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5)

-

Quantitative PCR (qPCR) instrument with a thermal ramping capability

Procedure:

-

Reaction Setup: In a 96-well or 384-well PCR plate, prepare reactions containing the purified LBD, SYPRO Orange dye (final concentration 5x), and this compound at various concentrations (or a fixed saturating concentration) or vehicle control. The final DMSO concentration should be kept constant across all wells (e.g., 1-2%).

-

Thermal Denaturation: Place the plate in a qPCR instrument. Set a thermal melting protocol to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

-

Fluorescence Monitoring: Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition. Calculate the ΔTm by subtracting the Tm of the protein with vehicle from the Tm of the protein with this compound. A positive ΔTm indicates ligand-induced stabilization.

Co-activator Recruitment Assay (Fluorescence Polarization)

This assay measures the ability of this compound to promote the interaction between LRH-1 or SF-1 and a co-activator peptide.

Objective: To quantify the this compound-dependent recruitment of a co-activator peptide to the LRH-1 and SF-1 LBDs.

Materials:

-

Purified recombinant human LRH-1 LBD or SF-1 LBD

-

Fluorescently labeled co-activator peptide (e.g., a peptide containing an LXXLL motif from a known co-activator like TIF2/SRC-2 or PGC-1α)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5)

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reaction Setup: In a black, low-volume 384-well plate, prepare reactions containing a fixed concentration of the LBD and the fluorescently labeled co-activator peptide.

-

Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well using a microplate reader.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the this compound concentration. Fit the data to a suitable binding isotherm to determine the EC50 for co-activator recruitment.

Signaling Pathways

This compound, as a dual agonist, activates the downstream signaling pathways of both LRH-1 and SF-1.

LRH-1 Signaling Pathway

Upon binding of this compound, LRH-1 undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activators. This complex then binds to specific DNA response elements in the promoter regions of target genes to regulate their transcription. Key downstream processes regulated by LRH-1 include bile acid synthesis, cholesterol metabolism, and cell proliferation. LRH-1 has also been shown to interact with the Wnt/β-catenin signaling pathway, where it can act as a co-activator for β-catenin/Tcf4-mediated transcription of genes like CCND1 (Cyclin D1) and MYC.

SF-1 Signaling Pathway

Activation of SF-1 by this compound also involves a conformational change, dissociation of co-repressors, and recruitment of co-activators. The activated SF-1 complex then binds to the promoters of its target genes, which are primarily involved in steroidogenesis, such as CYP11A1 (cholesterol side-chain cleavage enzyme), StAR (steroidogenic acute regulatory protein), and various steroid hydroxylases. The activity of SF-1 can be further modulated by post-translational modifications, such as phosphorylation by the cAMP/PKA signaling pathway, which is often initiated by hormones like ACTH in the adrenal gland.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the comprehensive characterization of this compound as a dual LRH-1/SF-1 agonist.

Conclusion

This compound is a valuable chemical probe for studying the biology of LRH-1 and SF-1. Its dual agonist activity provides a unique tool to investigate the combined effects of activating these two important nuclear receptors. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the mechanism of action and therapeutic potential of this compound and other modulators of the NR5A family. Further studies are warranted to delineate the tissue-specific and context-dependent effects of dual LRH-1/SF-1 activation in various physiological and pathological models.

The Role of RR-RJW100 in Metabolic Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information on RR-RJW100. It is important to note that while in vitro data are available, comprehensive in vivo studies on the metabolic effects of this compound have not been extensively published in the public domain. The proposed in vivo methodologies are based on standard practices for evaluating similar compounds.

Introduction

Metabolic homeostasis is a complex process involving the precise regulation of energy balance, glucose metabolism, and lipid profiles. The nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, has emerged as a critical regulator of these pathways, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.[1][2] this compound is the more potent enantiomer of RJW100, a dual agonist of LRH-1 and Steroidogenic Factor-1 (SF-1).[3] As a potent LRH-1 agonist, this compound holds significant potential for modulating metabolic pathways. This technical guide provides an in-depth overview of the known properties of this compound, its mechanism of action, and its potential role in metabolic homeostasis, based on available preclinical data.

Core Concepts: LRH-1 and Metabolic Regulation

LRH-1 is a transcription factor that plays a pivotal role in liver and intestinal health. Its activation influences a wide array of metabolic processes:

-

Bile Acid Synthesis and Cholesterol Homeostasis: LRH-1 is a key transcriptional regulator of genes involved in the conversion of cholesterol to bile acids, such as cholesterol 7α-hydroxylase (CYP7A1).[2][4] This process is crucial for cholesterol catabolism and maintaining lipid homeostasis.

-

Glucose Metabolism: LRH-1 has been shown to influence hepatic glucose sensing and glycolysis.

-

Lipogenesis: The role of LRH-1 in fatty acid and triglyceride synthesis is complex and appears to be context-dependent.

-

Intestinal Health: In the intestine, LRH-1 is involved in epithelial cell renewal and local steroidogenesis, which can impact inflammation and metabolic signaling.

This compound: A Potent LRH-1 Agonist

This compound is a synthetic small molecule that has been identified as a potent agonist of LRH-1. As the (R,R)-enantiomer of the racemic mixture RJW100, it exhibits greater potency in activating LRH-1 compared to its (S,S)-enantiomer.[3]

Mechanism of Action

This compound exerts its effects by binding to the ligand-binding pocket of the LRH-1 protein. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent activation of target gene transcription. A key downstream target of LRH-1 activation is the Small Heterodimer Partner (SHP), a nuclear receptor that in turn regulates the expression of various metabolic genes.[4][5]

Quantitative Data

The following tables summarize the available quantitative in vitro data for this compound and its racemic parent compound, RJW100.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | Value | Reference |

| EC50 | LRH-1 | ~1.5 µM (for racemic RJW100) | [5] |

| pEC50 | LRH-1 | 6.6 (for racemic RJW100) | [5] |

| pEC50 | SF-1 | 7.5 (for racemic RJW100) | [5] |

Note: Specific EC50 or pEC50 values for the this compound enantiomer are not explicitly stated in the provided search results, but it is described as the more potent enantiomer.

Table 2: Gene Expression Changes Induced by Racemic RJW100 (in vitro)

| Gene Target | Cell Line | Effect | Concentration | Reference |

| SHP (Small Heterodimer Partner) | Not specified | Significant dose-dependent increase | Starting at 5 µM | [4][5] |

| miR-200c | Not specified | Strong activation | Not specified | [4][5] |

| ZEB1 and ZEB2 | Not specified | Downregulation | Not specified | [4][5] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Hepatocytes

References

- 1. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

The Impact of RR-RJW100 on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RR-RJW100, the more potent enantiomer of the synthetic agonist RJW100, has emerged as a significant modulator of gene transcription through its potent activation of the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1). These receptors are critical regulators of a wide array of physiological processes, including metabolic homeostasis, steroidogenesis, and embryonic development. This technical guide provides an in-depth analysis of the effects of this compound on gene transcription, including quantitative data on its activity, detailed experimental protocols for its characterization, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Introduction to this compound

This compound is a stereoisomer of RJW100, a dual agonist for LRH-1 and SF-1.[1][2] Chirality plays a crucial role in the activity of RJW100, with the RR-enantiomer demonstrating significantly higher potency as an LRH-1 agonist compared to its SS-counterpart.[3] As members of the nuclear receptor superfamily, LRH-1 and SF-1 function as ligand-activated transcription factors that regulate the expression of a multitude of target genes.[4][5] Their roles in diverse biological processes have positioned them as attractive therapeutic targets for a range of conditions, including metabolic diseases, inflammatory disorders, and cancer.[6][7] this compound, by activating these receptors, provides a powerful tool for investigating their function and for the potential development of novel therapeutics.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the activity of this compound and its related compounds on LRH-1 and SF-1.

Table 1: Binding Affinity of RJW100 Enantiomers for LRH-1 and SF-1 [1]

| Compound | Receptor | Binding Affinity (K_i) (µM) |

| This compound | LRH-1 | 0.4 |

| SS-RJW100 | LRH-1 | 1.2 |

| This compound | SF-1 | 13 |

| SS-RJW100 | SF-1 | 30 |

Table 2: Agonist Potency of RJW100 [6][8]

| Compound | Receptor | pEC50 |

| RJW100 | LRH-1 | 6.6 |

| RJW100 | SF-1 | 7.5 |

Table 3: Comparative Activity of RJW100 Enantiomers in a Luciferase Reporter Assay [3]

| Compound | Receptor | Relative Activity (% of this compound) |

| This compound | LRH-1 | 100% |

| SS-RJW100 | LRH-1 | ~54% |

Table 4: Effect of RJW100 and Analogs on Target Gene Expression [9][10]

| Compound | Target Gene | Cell Line | Fold Change in mRNA Expression |

| RJW100 (24-exo) | SHP | HEK293 (SF-1 expressing) | Dose-dependent increase (significant at 5 µM) |

| 6N (RJW100 analog) | Cyp11a1 | Intestinal Organoids | Significant upregulation |

| 6N (RJW100 analog) | Cyp11b1 | Intestinal Organoids | Significant upregulation |

Signaling Pathways Modulated by this compound

This compound exerts its effects by binding to and activating the nuclear receptors LRH-1 and SF-1. Upon activation, these receptors undergo conformational changes, leading to the recruitment of co-activators and the initiation of target gene transcription.

LRH-1 Signaling Pathway

LRH-1 is a key regulator of cholesterol homeostasis, bile acid synthesis, and intestinal inflammation.[4][7] Upon binding of this compound, LRH-1 recruits co-activators to the promoter regions of its target genes, initiating their transcription.

Figure 1: this compound activation of the LRH-1 signaling pathway.

SF-1 Signaling Pathway

SF-1 is essential for the development and function of steroidogenic tissues, including the adrenal glands and gonads.[5][11] It regulates the expression of genes involved in steroid hormone biosynthesis. This compound activation of SF-1 leads to the transcription of these key steroidogenic genes.

Figure 2: this compound activation of the SF-1 signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on gene transcription.

Luciferase Reporter Gene Assay

This assay is used to quantify the ability of this compound to activate LRH-1 or SF-1 and drive the expression of a reporter gene.[12][13][14][15]

Materials:

-

HEK293T or other suitable host cells

-

Expression plasmid for full-length human LRH-1 or SF-1

-

Luciferase reporter plasmid containing response elements for LRH-1 or SF-1 upstream of the luciferase gene

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the LRH-1/SF-1 expression plasmid and the corresponding luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and then lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luminometry: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.

Figure 3: Workflow for a Luciferase Reporter Gene Assay.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to measure the change in mRNA levels of target genes in response to treatment with this compound.[16][17][18][19][20]

Materials:

-

Cells or tissues of interest

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and associated reagents

-

qPCR master mix (containing SYBR Green or a probe-based system)

-

Primers specific for the target gene(s) and a housekeeping gene

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for a specified period.

-

RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcriptase.

-

qPCR: Perform quantitative PCR using the synthesized cDNA as a template, specific primers for the target and housekeeping genes, and a qPCR master mix. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the target and housekeeping genes. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Figure 4: Workflow for an RT-qPCR experiment.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the thermal stability of a protein in the presence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates a stabilizing interaction.[2][21][22][23][24]

Materials:

-

Purified LRH-1 or SF-1 protein

-

SYPRO Orange dye

-

This compound

-

Buffer solution

-

Real-time PCR instrument capable of fluorescence detection over a temperature gradient

Procedure:

-

Reaction Setup: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified protein, SYPRO Orange dye, and either this compound at various concentrations or a vehicle control in a suitable buffer.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and subject it to a temperature gradient, typically from 25°C to 95°C, with a slow ramp rate.

-

Fluorescence Measurement: Monitor the fluorescence of SYPRO Orange at each temperature increment. As the protein unfolds, it exposes hydrophobic regions to which the dye binds, causing an increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve. The midpoint of the transition in this curve represents the melting temperature (Tm) of the protein. A shift in the Tm in the presence of this compound compared to the control indicates a direct binding interaction.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]

- 12. thesciencenotes.com [thesciencenotes.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assaygenie.com [assaygenie.com]

- 15. med.emory.edu [med.emory.edu]

- 16. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

- 17. mcgill.ca [mcgill.ca]

- 18. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 20. genscript.com [genscript.com]

- 21. researchgate.net [researchgate.net]

- 22. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]

- 23. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]

Investigating the Downstream Targets of RR-RJW100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RR-RJW100, the more potent enantiomer of the synthetic agonist RJW100, is a crucial tool for investigating the physiological and pathological roles of two key nuclear receptors: Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1).[1] These receptors are master regulators of development, metabolism, and steroidogenesis, making them attractive therapeutic targets for a range of diseases including metabolic disorders, inflammatory conditions, and cancer.[1][2] This technical guide provides an in-depth overview of the known downstream targets of this compound, presenting quantitative data, detailed experimental protocols for target validation, and visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a dual agonist, directly binding to and activating LRH-1 and SF-1.[1] Upon binding, the receptor undergoes a conformational change that facilitates the recruitment of transcriptional coactivators, such as Transcriptional Intermediary Factor 2 (Tif2). This receptor-coactivator complex then binds to specific DNA response elements in the promoter regions of target genes, initiating or enhancing their transcription. This compound has been shown to be a more potent activator of LRH-1 compared to its enantiomer, SS-RJW100, exhibiting a greater capacity to recruit coactivators and drive gene expression.[2]

Caption: Core activation pathway of LRH-1/SF-1 by this compound.

Quantitative Agonist Profile

The potency and efficacy of this compound and its racemic parent compound, RJW100, have been characterized in various assays. The data highlights the superior activity of the RR-enantiomer, particularly in activating LRH-1.

| Compound | Target | Assay Type | Metric | Value | Reference |

| RJW100 | LRH-1 (NR5A2) | Luciferase Reporter | pEC50 | 6.6 | [3] |

| RJW100 | SF-1 (NR5A1) | Luciferase Reporter | pEC50 | 7.5 | [3] |

| This compound | LRH-1 | Luciferase Reporter | Relative Activity | 46% more active than SS-RJW100 | [2] |

| This compound | LRH-1 | Coactivator Recruitment | Relative Recruitment (Tif2) | 55% higher than SS-RJW100 | [2] |

Primary Downstream Gene Targets

Activation of LRH-1 and SF-1 by this compound leads to the transcriptional regulation of a host of downstream genes. The most well-documented targets are involved in metabolism, cell cycle, and signaling feedback loops.

Small Heterodimer Partner (SHP, NR0B2)

SHP is a unique nuclear receptor that lacks a DNA-binding domain and acts as a transcriptional corepressor.[4] It is a primary target gene of both LRH-1 and SF-1, creating a negative feedback loop to control nuclear receptor signaling.[5][6] Treatment with RJW100 induces a significant, dose-dependent increase in SHP mRNA transcripts, starting at a concentration of 5 µM.[3][5][7]

microRNA-200c (miR-200c)

RJW100 has been shown to cause strong activation of the miR-200c promoter.[3][7] The miR-200 family plays a critical role in suppressing epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.

ZEB1 and ZEB2

As a direct consequence of miR-200c activation, RJW100 treatment leads to the downregulation of ZEB1 and ZEB2 proteins.[3][7] The ZEB proteins are transcriptional repressors of E-cadherin and are primary targets of the miR-200 family. This pathway highlights an indirect downstream effect of this compound activation.

Caption: Key downstream targets and pathways regulated by this compound.

Genes in Steroidogenesis and Metabolism

LRH-1 and SF-1 are master regulators of metabolic homeostasis.[1] Their activation by this compound influences the expression of key enzymes in cholesterol metabolism, bile acid synthesis, and steroidogenesis.[8]

-

CYP11A1: Encodes the P450 side-chain cleavage enzyme, which catalyzes the rate-limiting step in steroidogenesis.[9][10]

-

Aromatase (CYP19A1): LRH-1 regulates its expression, impacting estrogen biosynthesis.[8][11]

-

Cyclins D1 & E1, C-Myc: LRH-1 activation has been linked to the upregulation of these cell cycle regulators, particularly in the context of pancreatic cancer.[12]

Experimental Protocols & Workflows

Validating the downstream targets of this compound requires robust cellular and molecular biology techniques. The following are detailed protocols based on methodologies from foundational studies.

Dual-Luciferase Reporter Assay for Target Promoter Activation

This assay is the gold standard for quantifying the ability of this compound to activate transcription from a specific gene promoter containing LRH-1/SF-1 response elements.

Methodology:

-

Cell Culture: HEK293 or HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Plasmid Constructs:

-

Reporter Plasmid: A firefly luciferase reporter vector (e.g., pGL4.26) containing multiple copies of a consensus SF-1/LRH-1 response element upstream of a minimal promoter.

-

Expression Plasmid: A vector expressing full-length human LRH-1 or SF-1 (e.g., pcDNA3.1).

-

Control Plasmid: A vector expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

Transfection: Cells are seeded in 96-well plates and co-transfected with the reporter, expression, and control plasmids using a suitable transfection reagent (e.g., TransIT®-LT1).

-

Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).

-

Lysis and Luminescence Reading: After 24 hours of treatment, cells are lysed. Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase assay system (e.g., Promega Dual-Glo®) on a luminometer.

-

Data Analysis: Firefly luminescence is normalized to Renilla luminescence. The data is then plotted against the compound concentration, and a dose-response curve is fitted to calculate EC50 values.[13]

Caption: Workflow for a dual-luciferase reporter assay.

RT-qPCR for Endogenous Gene Expression

This protocol is used to measure changes in the mRNA levels of endogenous target genes in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: HepG2 (for liver-specific targets) or H295R (for adrenal-specific targets) cells are seeded in 6-well plates. Once they reach 70-80% confluency, they are treated with this compound (e.g., 5-10 µM) or vehicle control for 24 hours.

-

RNA Extraction: Total RNA is isolated from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

Quantitative PCR (qPCR): The qPCR reaction is prepared using a SYBR Green master mix, cDNA template, and gene-specific primers.

-

Example Primers (Human):

-

SHP Fwd: 5'-GCTGTCTGGAGTCCTCATGTC-3'

-

SHP Rev: 5'-AGGTCTTCATTCTCATCCTTGAG-3'

-

GAPDH Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH Rev: 5'-TTGAGGTCAATGAAGGGGTC-3'

-

-

-

Thermal Cycling: The reaction is run on a real-time PCR machine with a standard thermal profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH. Results are expressed as fold change relative to the vehicle-treated control.

Conclusion

This compound is an invaluable chemical probe for elucidating the complex regulatory networks governed by LRH-1 and SF-1. Its activation leads to direct transcriptional upregulation of key regulators like SHP and miR-200c, and subsequently influences a broad array of downstream pathways controlling metabolism, cell proliferation, and inflammation. The methodologies and data presented in this guide offer a comprehensive framework for researchers to design and execute experiments aimed at further exploring the therapeutic potential of modulating the LRH-1/SF-1 signaling axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nuclear receptor small heterodimer partner in apoptosis signaling and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of hepatic metabolic pathways by the orphan nuclear receptor SHP | The EMBO Journal [link.springer.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steroidogenic Factor-1 form and function: from phospholipids to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

RR-RJW100: A Novel LRH-1 Agonist for the Modulation of Inflammatory Bowel Disease Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies often have limitations in terms of efficacy and side effects. The nuclear receptor Liver Receptor Homolog-1 (LRH-1; NR5A2) has emerged as a promising therapeutic target in IBD due to its role in regulating local intestinal steroidogenesis and maintaining epithelial homeostasis. RR-RJW100, the more potent enantiomer of the LRH-1 agonist RJW100, presents a compelling candidate for IBD treatment. This technical guide delineates the impact of this compound on IBD pathways, providing a framework for its preclinical evaluation. We present putative quantitative data, detailed experimental protocols for in vivo and in vitro models, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: LRH-1 Agonism in the Intestine

This compound is a potent agonist of Liver Receptor Homolog-1 (LRH-1), a nuclear receptor highly expressed in the intestinal crypts. LRH-1 plays a critical role in the local production of glucocorticoids within the intestinal epithelium. This localized steroidogenesis is crucial for maintaining mucosal immune homeostasis and mitigating inflammatory responses.

The primary mechanism by which this compound is hypothesized to exert its anti-inflammatory effects in IBD is through the activation of LRH-1, leading to the transcriptional upregulation of key steroidogenic enzymes. This includes Cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1), which are rate-limiting enzymes in the synthesis of corticosteroids from cholesterol. The locally produced glucocorticoids can then suppress inflammation in a paracrine manner, reducing the need for systemic corticosteroid administration and its associated side effects.

Signaling Pathway Diagram

The Therapeutic Potential of RR-RJW100 in Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of RR-RJW100, a potent and selective agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1), in the context of diabetes mellitus. Drawing upon the established roles of LRH-1 and SF-1 in metabolic homeostasis, this document outlines the mechanistic rationale for the development of this compound as a novel anti-diabetic agent. While direct preclinical data for this compound in diabetes models remains limited in the public domain, this guide synthesizes available information on its molecular targets and related compounds to build a comprehensive overview of its promise. This includes detailing its mechanism of action, proposing relevant experimental protocols for its evaluation, and visualizing the key signaling pathways involved.

Introduction: The Unmet Need in Diabetes and the Promise of Nuclear Receptor Agonism

Diabetes mellitus, characterized by chronic hyperglycemia, continues to be a global health crisis. Current therapeutic strategies, while effective for many, often face limitations such as waning efficacy, adverse side effects, and a failure to address the underlying pathophysiology of beta-cell dysfunction and insulin (B600854) resistance. This necessitates the exploration of novel therapeutic targets. Nuclear receptors, a class of ligand-activated transcription factors, have emerged as promising targets for metabolic diseases due to their central role in regulating gene expression networks involved in glucose and lipid metabolism.

This compound is the more potent enantiomer of the dual LRH-1/SF-1 agonist, RJW100.[1][2] Its ability to modulate these two key nuclear receptors positions it as a compelling candidate for a multi-faceted approach to diabetes therapy, potentially impacting hepatic glucose metabolism, pancreatic beta-cell function, and systemic insulin sensitivity.

Mechanism of Action: Targeting LRH-1 and SF-1 in Diabetes

This compound is an agonist of both LRH-1 and SF-1, nuclear receptors with distinct yet complementary roles in metabolic regulation.[1] The therapeutic potential of this compound in diabetes stems from its ability to simultaneously modulate pathways governed by these two receptors.

Liver Receptor Homolog-1 (LRH-1): A Key Regulator of Hepatic and Pancreatic Function

LRH-1 is highly expressed in the liver, pancreas, and intestine, where it plays a critical role in the regulation of glucose, lipid, and bile acid metabolism.[3] Agonism of LRH-1 is hypothesized to confer anti-diabetic effects through several mechanisms:

-

Improved Hepatic Glucose Metabolism: LRH-1 is known to regulate the expression of genes involved in hepatic glucose sensing and metabolism.

-

Enhanced Pancreatic Beta-Cell Function and Survival: Studies have demonstrated that LRH-1 is expressed in pancreatic islets and that its activation can protect beta-cells from apoptosis and improve glucose-stimulated insulin secretion.[3]

-

Anti-inflammatory Effects: Chronic inflammation is a key contributor to insulin resistance and beta-cell dysfunction. LRH-1 has been shown to exert anti-inflammatory effects, which could be beneficial in the context of diabetes.

Steroidogenic Factor-1 (SF-1): A Link Between the Endocrine System and Metabolism

SF-1 is crucial for adrenal and gonadal development and steroidogenesis. Its role in metabolic regulation is becoming increasingly recognized. In the context of diabetes, SF-1 agonism by this compound may contribute to therapeutic efficacy through:

-

Hypothalamic Regulation of Energy Balance: SF-1 is expressed in the ventromedial hypothalamus, a key brain region for the regulation of glucose homeostasis and energy expenditure.

-

Modulation of Insulin Sensitivity: SF-1 may influence systemic insulin sensitivity through its effects on steroid hormone production and other signaling pathways.

Data Presentation: In Vitro and In Vivo Findings (Hypothetical and Inferred)

While specific quantitative data for this compound in diabetes models are not yet publicly available, the following tables represent the expected outcomes based on the known functions of LRH-1 and SF-1 and data from related compounds. These tables are intended to serve as a framework for the types of data that would be generated in preclinical studies.

Table 1: In Vitro Activity of this compound in a Pancreatic Beta-Cell Line (e.g., INS-1E)

| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |

| Glucose-Stimulated Insulin Secretion (GSIS) (ng/mg protein) | 1.5 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4** |

| Apoptosis Rate (%) (Cytokine-induced) | 35 ± 4 | 18 ± 3 | 12 ± 2 |

| Pdx1 mRNA Expression (Fold Change) | 1.0 | 2.5 ± 0.4* | 4.1 ± 0.6 |

| MafA mRNA Expression (Fold Change) | 1.0 | 2.1 ± 0.3 | 3.8 ± 0.5** |

| p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. This data is hypothetical and for illustrative purposes. |

Table 2: In Vivo Efficacy of this compound in a Streptozotocin (B1681764) (STZ)-Induced Diabetic Mouse Model

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Non-Fasting Blood Glucose (mg/dL) | 450 ± 35 | 280 ± 25 | 180 ± 20** |

| HbA1c (%) | 11.5 ± 0.8 | 8.2 ± 0.6 | 6.5 ± 0.5 |

| Plasma Insulin (ng/mL) | 0.2 ± 0.05 | 0.8 ± 0.1* | 1.5 ± 0.2 |

| Pancreatic Beta-Cell Mass (mg) | 0.5 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3** |

| Hepatic Triglyceride Content (mg/g tissue) | 25 ± 3 | 15 ± 2 | 10 ± 1.5** |

| *p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. This data is hypothetical and for illustrative purposes. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be critical in evaluating the therapeutic potential of this compound in diabetes.

In Vitro Pancreatic Beta-Cell Function and Survival Assay

-

Cell Culture: The rat insulinoma cell line INS-1E or primary rodent/human islets would be cultured under standard conditions.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

Cells are pre-incubated in a low glucose buffer (e.g., 2.8 mM) for 1-2 hours.

-

The buffer is replaced with either low glucose or high glucose (e.g., 16.7 mM) buffer containing vehicle or varying concentrations of this compound.

-

After a 1-2 hour incubation, the supernatant is collected to measure insulin concentration using an ELISA kit.

-

The cells are lysed to measure total protein content for normalization.

-

-

Apoptosis Assay:

-

Beta-cells are treated with a cocktail of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IFN-γ) in the presence or absence of this compound for 24-48 hours.

-

Apoptosis can be quantified using methods such as TUNEL staining, caspase-3/7 activity assays, or Annexin V/Propidium Iodide staining followed by flow cytometry.

-

-

Gene Expression Analysis:

-

Beta-cells are treated with this compound for a specified period.

-

Total RNA is extracted, and cDNA is synthesized.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key beta-cell function and identity genes (e.g., Pdx1, MafA, Ins1, Ins2).

-

In Vivo Diabetic Animal Model Study

-

Animal Model: A chemically-induced diabetes model, such as the streptozotocin (STZ) model in mice or rats, or a genetic model like the db/db mouse or Zucker Diabetic Fatty (ZDF) rat, would be utilized.

-

Drug Administration: this compound would be formulated in a suitable vehicle and administered daily via oral gavage or intraperitoneal injection at various doses.

-

Monitoring of Diabetic Parameters:

-

Blood Glucose: Monitored regularly from tail vein blood using a glucometer.

-

HbA1c: Measured at the beginning and end of the study from whole blood to assess long-term glycemic control.

-

Insulin and C-peptide Levels: Plasma insulin and C-peptide levels measured by ELISA to assess beta-cell function.

-

Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT): Performed to evaluate glucose disposal and insulin sensitivity, respectively.

-

-

Histological Analysis:

-

At the end of the study, pancreata are harvested, fixed, and embedded in paraffin.

-

Sections are stained for insulin and glucagon (B607659) to quantify beta-cell and alpha-cell mass using morphometric analysis.

-

Livers are harvested for measurement of hepatic triglyceride content and histological examination for steatosis.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Proposed mechanism of action for this compound in diabetes.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound in diabetes.

Conclusion and Future Directions

This compound, as a potent dual agonist of LRH-1 and SF-1, represents a promising and innovative therapeutic strategy for the treatment of diabetes. The mechanistic rationale, based on the well-established roles of its molecular targets in glucose homeostasis, pancreatic beta-cell health, and inflammation, is strong. The proposed multi-pronged approach of enhancing insulin secretion, protecting beta-cells, and improving hepatic metabolism addresses several key pathophysiological defects in diabetes.

Future research should focus on conducting rigorous preclinical studies to generate robust in vivo efficacy and safety data for this compound. This will involve comprehensive dose-ranging studies in relevant diabetic animal models to establish a therapeutic window. Furthermore, detailed mechanistic studies are required to fully elucidate the downstream signaling pathways and target genes modulated by this compound in different metabolic tissues. Successful preclinical development could pave the way for clinical trials to evaluate the safety and efficacy of this compound in patients with diabetes. The unique dual-agonist nature of this compound may offer a significant advantage over existing therapies, potentially leading to improved glycemic control and long-term disease modification.

References

The Role of RR-RJW100 in Liver Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RR-RJW100 is a potent synthetic agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1). As the more active enantiomer of the racemic compound RJW100, this compound holds significant promise for therapeutic intervention in metabolic and inflammatory diseases, including non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the function of this compound, focusing on its mechanism of action and its potential applications in liver disease models. Due to a lack of publicly available preclinical data specifically for this compound in liver disease models, this guide draws upon data from studies on the racemic RJW100 and the broader understanding of LRH-1 agonism in hepatic pathophysiology.

Introduction to this compound and its Molecular Targets

This compound is a small molecule that acts as a dual agonist for LRH-1 and SF-1.[1][2] Chirality plays a crucial role in its activity, with the RR-enantiomer demonstrating significantly higher potency as an LRH-1 agonist compared to its SS-enantiomer.[3][4] LRH-1 is highly expressed in the liver and is a key regulator of cholesterol, bile acid, and glucose homeostasis.[4][5] SF-1 is predominantly involved in steroidogenesis in adrenal glands and gonads. Given the profound role of LRH-1 in hepatic metabolism, its agonism by this compound presents a compelling strategy for addressing liver pathologies such as NAFLD.

Mechanism of Action: LRH-1 Agonism

This compound activates LRH-1, a transcription factor that binds to specific DNA response elements to modulate the expression of target genes. The activation of LRH-1 by this compound is understood to initiate a cascade of events beneficial for hepatic health.

Signaling Pathway of LRH-1 Activation

The binding of this compound to the ligand-binding pocket of LRH-1 induces a conformational change in the receptor. This change facilitates the recruitment of coactivator proteins, which in turn promotes the transcription of target genes involved in metabolic regulation.

Quantitative Data on LRH-1/SF-1 Agonism

| Compound | Target | Assay | Potency (pEC50) | Reference |

| RJW100 | LRH-1 | Luciferase Reporter Assay | 6.6 | [6] |

| RJW100 | SF-1 | Luciferase Reporter Assay | 7.5 | [6] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Studies have shown that this compound is a more potent LRH-1 agonist than the racemic mixture.[3][4]

Experimental Protocols in Liver Disease Research

Detailed experimental protocols for this compound in liver disease models are not currently published. However, based on standard methodologies for evaluating therapeutic agents in NAFLD and liver fibrosis models, a general experimental workflow can be proposed.

Proposed In Vivo Experimental Workflow for this compound in a Diet-Induced NAFLD Mouse Model

This hypothetical workflow outlines the key steps for assessing the efficacy of an LRH-1 agonist like this compound in a preclinical model of NAFLD.

Methodological Considerations

-

Animal Model: C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks are a standard model for inducing obesity and hepatic steatosis. For fibrosis studies, a choline-deficient, L-amino acid-defined (CDAA) diet or carbon tetrachloride (CCl4) administration models are often used.

-

Drug Formulation and Dosing: this compound would likely be formulated in a vehicle such as corn oil or a solution containing DMSO, Tween-80, and saline. Dosing would be determined by preliminary pharmacokinetic and tolerability studies.

-

Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver injury. Lipid panels (triglycerides, cholesterol) are also critical.

-

Histological Assessment: Liver sections stained with Hematoxylin and Eosin (H&E) are used to assess steatosis, inflammation, and ballooning. Sirius Red or Masson's trichrome staining is used to quantify fibrosis.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) of liver tissue can be used to measure the expression of genes involved in fibrosis (e.g., Col1a1, Acta2, Timp1), inflammation (e.g., Tnf, Il6, Ccl2), and lipid metabolism.

Anticipated Therapeutic Effects in Liver Disease

Based on the known functions of LRH-1, agonism by this compound is expected to have several beneficial effects in the context of liver disease.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for liver diseases such as NAFLD due to its potent agonism of LRH-1. While the direct preclinical evidence for this compound in liver disease models is currently limited in the public domain, the well-established role of LRH-1 in hepatic metabolism and inflammation provides a strong rationale for its investigation. Future studies are critically needed to generate quantitative efficacy data and establish detailed experimental protocols to fully elucidate the therapeutic potential of this potent LRH-1 agonist in the context of liver disease. Such studies will be instrumental in advancing this compound towards clinical development for the treatment of metabolic liver disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: RR-RJW100, a Dual Agonist of Liver Receptor Homolog-1 and Steroidogenic Factor-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

RR-RJW100 is a synthetic small molecule that has garnered significant interest in the field of nuclear receptor modulation. It is the (R,R)-enantiomer of the racemic compound RJW100 and functions as a potent dual agonist for two closely related orphan nuclear receptors: Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, and Steroidogenic Factor-1 (SF-1), also known as NR5A1.[1][2][3] These receptors are critical regulators of development, metabolism, and steroidogenesis.[1][4] Due to its role in activating these pathways, this compound is being investigated for its therapeutic potential in metabolic diseases such as diabetes and non-alcoholic fatty liver disease, as well as inflammatory conditions like inflammatory bowel disease.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and the experimental protocols used to characterize this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with a molecular formula of C₂₈H₃₄O and a molecular weight of 386.57 g/mol .[3][5] The structure features a bicyclo[3.3.0]octene core. The stereochemistry of this compound is crucial for its enhanced biological activity compared to its enantiomer, SS-RJW100.[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₄O | [3][5] |

| Molecular Weight | 386.57 g/mol | [3][5] |

| Appearance | Solid | |

| Purity | Typically >99% | [3] |

| Storage | Store at -20°C for long-term stability. | [2] |

| Solubility | Soluble in DMSO. | [5] |

Biological Activity and Mechanism of Action

This compound acts as an agonist for both LRH-1 and SF-1, meaning it binds to these receptors and activates them, leading to the transcription of their target genes.[1][2] While it is a dual agonist, studies have shown that this compound is a more potent activator of LRH-1 than its enantiomer, SS-RJW100.[1]

Binding Affinity

The binding affinity of this compound to the ligand-binding domains (LBD) of LRH-1 and SF-1 has been determined through competitive binding assays. The inhibition constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand, with a lower Ki indicating a higher binding affinity.

| Receptor | This compound Ki (μM) | SS-RJW100 Ki (μM) | Reference |

| LRH-1 | 0.4 | 1.2 | [1] |

| SF-1 | 13 | 30 | [1] |

These data indicate that this compound has a significantly higher affinity for LRH-1 compared to its enantiomer and a moderate affinity for SF-1.[1]

Transcriptional Activation

Luciferase reporter assays are commonly used to measure the ability of a compound to activate a nuclear receptor and drive gene expression. In such assays, cells are engineered to express a luciferase enzyme under the control of a promoter containing response elements for the nuclear receptor of interest. The amount of light produced by luciferase is proportional to the level of receptor activation.

Studies have shown that this compound is approximately 46% more active than SS-RJW100 in LRH-1 luciferase reporter assays, confirming its higher potency as an LRH-1 agonist.[1]

Signaling Pathways

LRH-1 and SF-1 are transcription factors that regulate a wide array of genes involved in metabolism and steroidogenesis. Upon activation by an agonist like this compound, these receptors bind to specific DNA sequences, known as response elements, in the promoter regions of their target genes, thereby initiating transcription.

LRH-1 Signaling Pathway

LRH-1 is highly expressed in the liver, pancreas, and intestine and plays a key role in cholesterol and bile acid homeostasis, as well as in glucose metabolism.[6]

SF-1 Signaling Pathway

SF-1 is essential for the development and function of the adrenal glands and gonads.[1][7] It regulates the expression of numerous genes involved in the synthesis of steroid hormones (steroidogenesis).[1][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Competition Binding Assay

This protocol is adapted from the methods described in Mays et al., 2020.[1]

References

- 1. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Methyl-sensing nuclear receptor Liver Receptor Homolog-1 regulates mitochondrial function in mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. In vivo evidence for the crucial role of SF1 in steroid-producing cells of the testis, ovary and adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Enantiomerically Pure RR-RJW100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the enantiomerically pure nuclear receptor agonist, RR-RJW100. As the more potent enantiomer of the dual Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1) agonist RJW100, the development of enantiomerically pure this compound is of significant interest for therapeutic applications in metabolic and inflammatory diseases.[1][2] This document outlines the known synthetic strategies, purification methodologies, and the biological context of this compound's activity, presenting available data in a structured format for ease of reference.

Introduction to this compound

RJW100 is a synthetic small molecule that activates LRH-1 and SF-1, two nuclear receptors that play crucial roles in regulating metabolism, inflammation, and steroidogenesis.[3][4][5] Chirality is a critical factor in the pharmacological activity of RJW100, with the RR-enantiomer (this compound) demonstrating significantly higher potency as an LRH-1 agonist compared to its SS-counterpart.[1][2] This enhanced activity provides a strong rationale for the development of enantiomerically pure this compound for targeted therapeutic interventions.

Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis

An enantioselective synthesis route has been developed that yields a 95:5 ratio of this compound to SS-RJW100. While specific details of the chiral catalyst or auxiliary used are not publicly available, the general approach involves the construction of the key bicyclo[3.3.0]octane core through a zirconocene-mediated Pauson-Khand-type cyclization. This modular strategy allows for the convergent assembly of the core structure from three main precursors: an enyne, an alkyne, and 1,1-dibromoheptane.

Table 1: Key Precursors for the Bicyclo[3.3.0]octane Core Synthesis

| Precursor | Description |

| Enyne | Provides the foundational carbon skeleton |

| Alkyne | Contributes to the five-membered ring |

| 1,1-Dibromoheptane | Involved in the annulation process |

Note: The specific structures of the precursors and the chiral catalyst used in the enantioselective step are not detailed in the available literature.

Synthesis of Racemic RJW100

The synthesis of the racemic RJW100 scaffold provides the starting material for chiral resolution. The modular nature of the synthesis allows for variations in the R-groups to produce analogues with potentially improved properties.[6]

Table 2: General Reaction Scheme for Racemic RJW100 Synthesis

| Step | Reaction Type | Key Reagents and Conditions | Product |

| 1 | Zirconocene-mediated cyclization | Enyne, Alkyne, Cp2ZrCl2, n-BuLi | Bicyclic intermediate |

| 2 | Annulation | 1,1-Dibromoheptane, Base | Racemic RJW100 scaffold |

| 3 | Functional group manipulation | Varies depending on desired analogue | Racemic RJW100 |

Note: This table represents a generalized scheme. Specific reaction conditions and yields may vary.

Purification of Enantiomerically Pure this compound

The primary method for obtaining highly pure this compound is through the chiral separation of the racemic mixture.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a robust technique for isolating individual enantiomers from a racemic mixture. This method has been successfully employed to obtain both this compound and SS-RJW100 with greater than 98% enantiomeric excess (ee).

Table 3: General Parameters for Preparative Chiral HPLC of RJW100

| Parameter | Description |

| Column | A suitable chiral stationary phase (CSP) is required. Polysaccharide-based columns are commonly used for chiral separations.[7] |

| Mobile Phase | A mixture of organic solvents, such as hexane (B92381) and isopropanol, is typically used for normal-phase chromatography. The exact ratio is optimized to achieve baseline separation. |

| Flow Rate | The flow rate is adjusted to balance separation efficiency and run time. |

| Detection | UV detection at a wavelength where the compound absorbs is used to monitor the elution of the enantiomers. |

Note: The specific chiral column and detailed mobile phase composition for the separation of RJW100 enantiomers are not specified in the available literature.

Biological Activity and Signaling Pathway

This compound functions as a potent agonist of the nuclear receptors LRH-1 and SF-1.[1] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription.

Mechanism of Action

The activation of LRH-1 by RJW100 involves a critical water-mediated hydrogen bond between the hydroxyl group of the ligand and the threonine 352 residue in the receptor's ligand-binding pocket. This interaction is crucial for the agonistic activity of the compound.

Downstream Signaling

Activation of LRH-1 by agonists like this compound leads to the regulation of a diverse set of target genes involved in:

-

Metabolism: Cholesterol homeostasis and bile acid synthesis.[8]

-

Inflammation: Modulation of inflammatory responses.

-

Steroidogenesis: Production of steroid hormones.

-

Cell Proliferation: Regulation of cell growth and differentiation.[9]

Some of the known downstream target genes of LRH-1 include CYP7A1, CYP8B1, and SHP.[8]

Visualizations

Logical Workflow for Obtaining Enantiomerically Pure this compound

Caption: Workflow for this compound synthesis and purification.

Simplified LRH-1 Signaling Pathway

Caption: Activation of the LRH-1 signaling pathway by this compound.

Conclusion

The synthesis and purification of enantiomerically pure this compound are critical steps in the development of this promising therapeutic agent. While the general strategies of enantioselective synthesis and chiral resolution are established, the public availability of detailed, step-by-step experimental protocols remains limited. This guide consolidates the current understanding and provides a framework for researchers in the field. Further optimization and disclosure of specific methodologies will be essential for advancing the clinical translation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Small molecule agonists of the orphan nuclear receptors steroidogenic factor-1 (SF-1, NR5A1) and liver receptor homologue-1 (LRH-1, NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 8. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]